molecular formula C21H25ClN4O5S2 B2710208 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE CAS No. 1215636-27-3

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2710208
CAS No.: 1215636-27-3
M. Wt: 513.02
InChI Key: JEOMQPVXZYFFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C21H25ClN4O5S2 and its molecular weight is 513.02. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE, also known as N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and protein recycling .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It forms a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Biochemical Pathways

The inhibition of serine proteases by this compound affects several biochemical pathways. These include the digestion pathway, immune response pathway, blood clotting pathway, and protein recycling pathway . The downstream effects of this inhibition depend on the specific pathway and the role of the serine protease within that pathway.

Pharmacokinetics

It is known to be water-soluble , which suggests it could have good bioavailability

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to the inhibition of serine proteases . This can lead to a decrease in the digestion of proteins, altered immune responses, changes in blood clotting, and disruptions in protein recycling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility suggests that it may be less effective in non-polar environments . Additionally, its stability is better in weakly acidic solutions and at lower temperatures .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2.ClH/c1-23(2)12-13-24(21-22-18-11-10-16(25(27)28)15-19(18)31-21)20(26)9-6-14-32(29,30)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOMQPVXZYFFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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